N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes multiple pyrazole rings and various functional groups, making it a subject of interest in organic and medicinal chemistry.
Preparation Methods
The synthesis of N1-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves several steps, including the formation of pyrazole rings and the introduction of functional groups. The synthetic route typically starts with the preparation of 1-ethyl-1H-pyrazole-4-carboxaldehyde, which is then reacted with various reagents to form the desired compound. Common reaction conditions include the use of solvents like ethanol and catalysts such as sulfuric acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions to form more complex structures
Scientific Research Applications
N~1~-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N1-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its unique combination of functional groups and its potential applications in various fields. Similar compounds include:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different functional groups.
Ethanone, 1-(1H-pyrazol-4-yl): A simpler pyrazole compound used in various chemical reactions
Properties
IUPAC Name |
N-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O3/c1-3-21-9-13(6-17-21)10-22-11-14(7-18-22)20-16(25)4-5-23-12(2)15(8-19-23)24(26)27/h6-9,11H,3-5,10H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQCRCFMLEURH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2C=C(C=N2)NC(=O)CCN3C(=C(C=N3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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